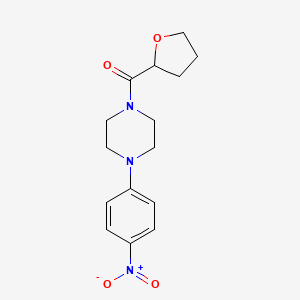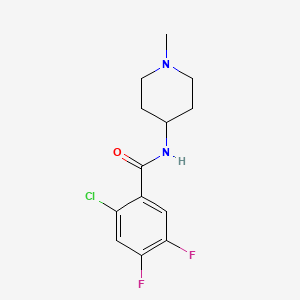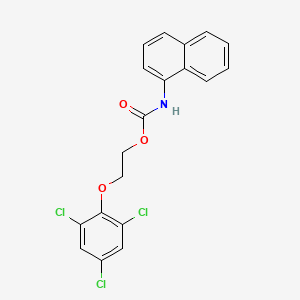
2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate, also known as fenoxycarb, is a synthetic insecticide that belongs to the carbamate family. It is widely used in agriculture to control pests such as aphids, whiteflies, and thrips. Fenoxycarb is also used in veterinary medicine to control fleas and ticks in pets.
Mécanisme D'action
Fenoxycarb works by inhibiting the activity of acetylcholinesterase, which is essential for nerve impulse transmission in insects. This leads to paralysis and death of the insect. Fenoxycarb is considered to be a selective insecticide, as it has minimal impact on non-target organisms.
Biochemical and physiological effects:
Fenoxycarb has been found to have minimal impact on non-target organisms, including mammals and birds. It has a low toxicity to humans and is considered to be safe when used according to label instructions. However, 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate has been found to be toxic to aquatic organisms, including fish and crustaceans.
Avantages Et Limitations Des Expériences En Laboratoire
Fenoxycarb is a widely used insecticide and has been extensively studied for its insecticidal properties. It is readily available and relatively inexpensive, making it a popular choice for lab experiments. However, 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate has limitations in terms of its selectivity and toxicity to non-target organisms. It is important to use 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate with caution and follow label instructions carefully.
Orientations Futures
1. Development of new formulations of 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate that are more effective against resistant pests.
2. Investigation of the impact of 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate on non-target organisms, including soil microorganisms and beneficial insects.
3. Development of alternative insecticides that are less toxic to the environment.
4. Investigation of the potential of 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate as a tool for integrated pest management in agriculture.
5. Study of the potential of 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate as a treatment for parasitic diseases in humans and animals.
Méthodes De Synthèse
Fenoxycarb can be synthesized by reacting 2,4,6-trichlorophenol with ethylene oxide to form 2-(2,4,6-trichlorophenoxy)ethanol. The ethanol is then reacted with 1-naphthyl isocyanate to form 2-(2,4,6-trichlorophenoxy)ethyl 1-naphthylcarbamate.
Applications De Recherche Scientifique
Fenoxycarb has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of pests, including those that have developed resistance to other insecticides. Fenoxycarb works by inhibiting the activity of the enzyme acetylcholinesterase, which is essential for nerve impulse transmission in insects.
Propriétés
IUPAC Name |
2-(2,4,6-trichlorophenoxy)ethyl N-naphthalen-1-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3NO3/c20-13-10-15(21)18(16(22)11-13)25-8-9-26-19(24)23-17-7-3-5-12-4-1-2-6-14(12)17/h1-7,10-11H,8-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKPRQBTTPHDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCOC3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,6-trichlorophenoxy)ethyl N-naphthalen-1-ylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

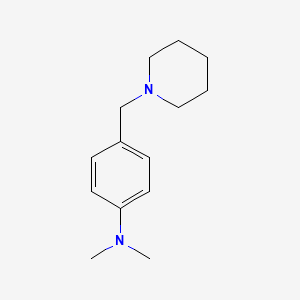
![2,4-dichloro-5-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5203727.png)
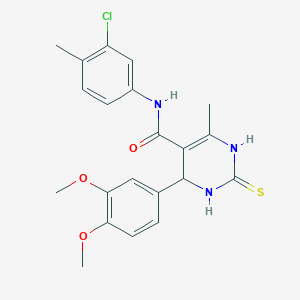
![N-isopropyl-4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinecarboxamide](/img/structure/B5203736.png)
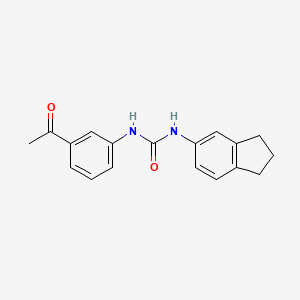
![methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5203748.png)
![4-(5-bromo-2-methoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5203754.png)
![{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5203763.png)
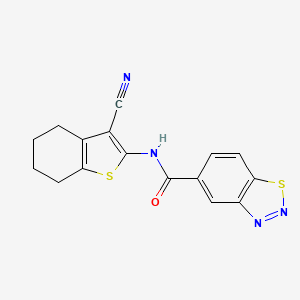
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-1-methylpropyl}-N'-phenylethanediamide](/img/structure/B5203784.png)
![N-(3-fluoro-4-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5203792.png)
![1-fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5203808.png)
